N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and can provide information about the reactivity and stability of the compound .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and acidity/basicity. These properties can provide information about how the compound behaves under different conditions .Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis and chemical behavior of related compounds have been extensively studied, leading to the development of various derivatives with potential biological activities. For instance, Farouk et al. (2021) explored the acetylation of similar pyrimidinyl compounds, leading to the creation of derivatives that serve as building blocks for constructing nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines. This work highlights the compound's utility in synthesizing a broad range of heterocyclic compounds with potential pharmaceutical applications (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Activities
Several studies have focused on evaluating the biological activities of compounds synthesized from or related to the mentioned chemical structure. For example, Debnath and Ganguly (2015) synthesized a series of derivatives and assessed their antibacterial and antifungal activities, with some showing promising results against various pathogenic microorganisms (Debnath & Ganguly, 2015). Another study by Camerman et al. (2005) analyzed the crystal structure of related acetamides, identifying molecular features likely responsible for their anticonvulsant activities, providing insights into the design of new therapeutic agents (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-30-18-9-5-8-16(10-18)24-21(29)14-31-22-25-17(12-20(28)26-22)11-19(27)23-13-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,23,27)(H,24,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYWHRHDIUHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide |
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